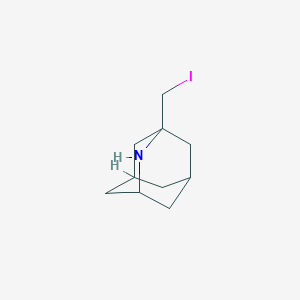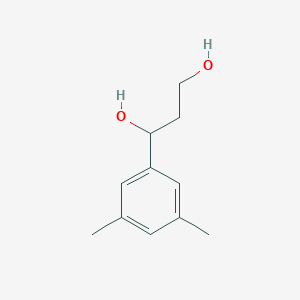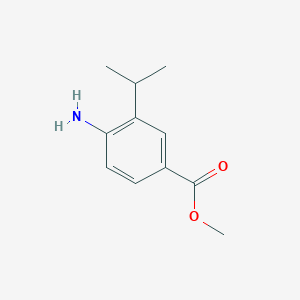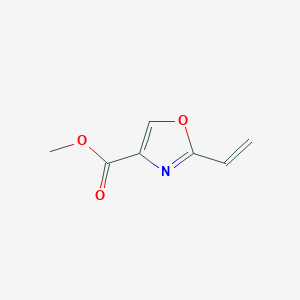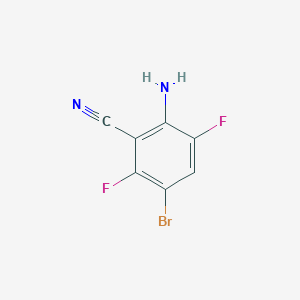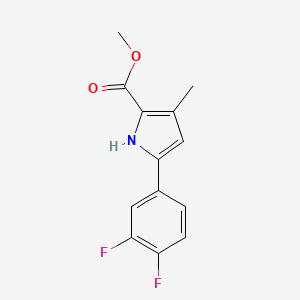![molecular formula C9H11IO2S B13667033 [(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
[(2-Iodo-2-propyl)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Iodo-2-propyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and an iodo-propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodo-2-propyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactionsThe sulfonation can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst . The iodo-propyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-iodopropane and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Iodo-2-propyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different products.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.
Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields nitro-substituted derivatives, while halogenation results in halogenated products .
Applications De Recherche Scientifique
[(2-Iodo-2-propyl)sulfonyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for potential pharmaceutical applications, including as antimicrobial and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of [(2-Iodo-2-propyl)sulfonyl]benzene involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Bromo-2-propyl)sulfonyl]benzene
- [(2-Chloro-2-propyl)sulfonyl]benzene
- [(2-Fluoro-2-propyl)sulfonyl]benzene
Uniqueness
[(2-Iodo-2-propyl)sulfonyl]benzene is unique due to the presence of the iodo group, which is a good leaving group in nucleophilic substitution reactions. This property makes it a versatile intermediate in organic synthesis compared to its bromo, chloro, and fluoro analogs .
Propriétés
Formule moléculaire |
C9H11IO2S |
|---|---|
Poids moléculaire |
310.15 g/mol |
Nom IUPAC |
2-iodopropan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11IO2S/c1-9(2,10)13(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
JCMSJOGOUJANIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(S(=O)(=O)C1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



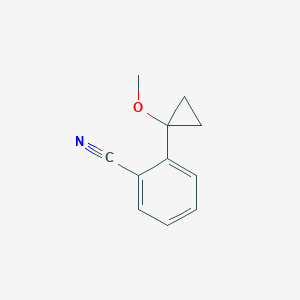
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)
